

# A Technical Guide to the Role of TACE/ADAM17 in Inflammatory Diseases

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Audience: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a membrane-anchored sheddase critical to the regulation of inflammatory processes.[1][2] By cleaving and releasing the extracellular domains of a vast array of transmembrane proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules, ADAM17 orchestrates a multitude of signaling pathways central to the initiation and propagation of inflammation.[3][4] Dysregulated ADAM17 activity is implicated in the pathophysiology of numerous inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][5] This makes it a compelling therapeutic target. [4][6] This technical guide provides an in-depth exploration of ADAM17's function, its role in key inflammatory signaling cascades, its involvement in specific diseases, and detailed methodologies for its study, offering a comprehensive resource for researchers and drug development professionals in the field.

### **Introduction to TACE/ADAM17**

First identified as the enzyme responsible for processing membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, active form, TACE/ADAM17 is a type-I transmembrane zinc-dependent metalloproteinase.[1][2] Subsequent research has revealed that ADAM17 has a broad substrate repertoire, with over 80 known membrane-tethered



proteins.[1][5][7] This extensive substrate profile underscores its pleiotropic role in diverse biological processes, including immunity, tissue regeneration, and development.[8][9]

The structure of ADAM17 consists of several domains: a pro-domain that maintains latency, a catalytic metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, a transmembrane domain, and a cytoplasmic tail which is a hub for regulatory interactions.[10] The activity of ADAM17 is tightly controlled at multiple levels, including its maturation, trafficking to the cell surface guided by inactive Rhomboid proteins (iRhoms), and inhibition by the endogenous Tissue Inhibitor of Metalloproteinase 3 (TIMP-3).[11][12]

### The Central Role of TACE/ADAM17 in Inflammation

ADAM17 functions as a molecular switch in inflammation. Its sheddase activity can either activate or inactivate signaling pathways depending on the substrate. The release of proinflammatory cytokines like TNF- $\alpha$  amplifies the inflammatory response, while the shedding of cytokine receptors can modulate cellular sensitivity to these mediators.[9][11]

Key inflammatory substrates of ADAM17 include:

- Pro-inflammatory Cytokines: Primarily TNF-α, a pivotal cytokine in many autoimmune diseases.[2]
- Cytokine Receptors: TNF-Receptor I and II (TNF-RI, TNF-RII), and the Interleukin-6
  Receptor (IL-6R).[11][13] Shedding of these receptors generates soluble forms that can have
  both agonistic and antagonistic effects.
- Epidermal Growth Factor Receptor (EGFR) Ligands: Such as Transforming Growth Factoralpha (TGF-α) and Amphiregulin (AREG), which are crucial for tissue repair and regeneration but can also contribute to inflammatory cell signaling.[1][14]
- Adhesion Molecules: L-selectin and VCAM-1, which mediate leukocyte trafficking to sites of inflammation.[8][13]

# Key Signaling Pathways Modulated by TACE/ADAM17



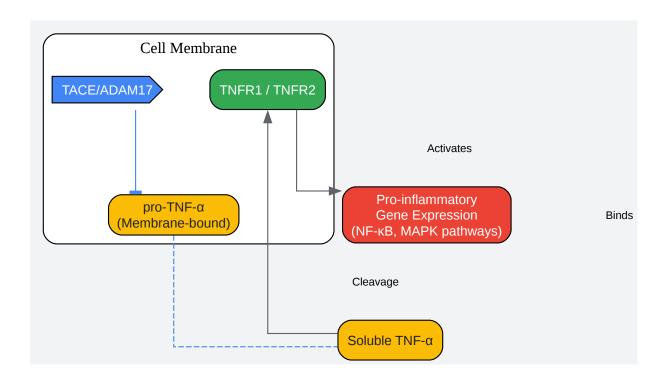


ADAM17 is a central node in at least three major signaling pathways implicated in inflammatory diseases: TNF- $\alpha$  signaling, IL-6 trans-signaling, and EGFR signaling.[11]

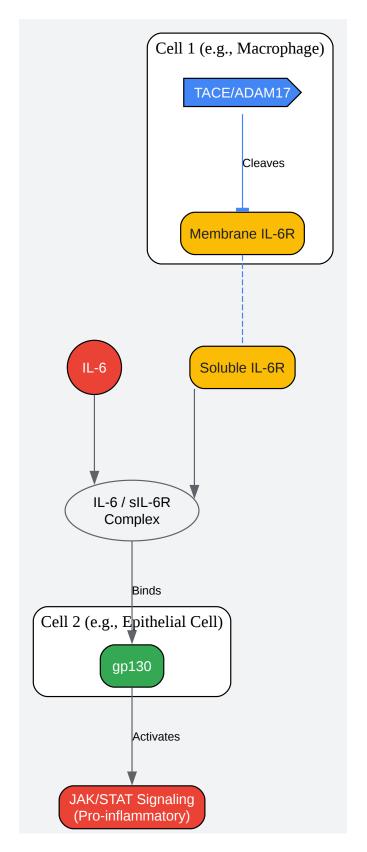
## **TNF-α Signaling Pathway**

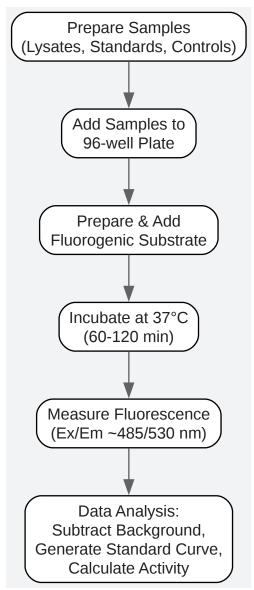
ADAM17-mediated cleavage of membrane-bound pro-TNF- $\alpha$  is the rate-limiting step for the release of soluble TNF- $\alpha$  (sTNF- $\alpha$ ).[2] sTNF- $\alpha$  is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades (e.g., NF- $\kappa$ B, MAPK) that drive the expression of inflammatory genes.[15]











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